

Coprostanol-d5 material safety data sheet (MSDS) information

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Compound of Interest

Compound Name: Coprostanol-d5

Cat. No.: B12410896

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Technical Guide: Coprostanol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data, experimental protocols, and relevant biochemical pathways associated with **Coprostanol-d5**. Given the limited availability of a specific Material Safety Data Sheet (MSDS) for the deuterated form, this document leverages the extensively available data for its non-deuterated analog, Coprostanol, as a primary reference for safety and handling.

Material Safety and Physical Properties

Coprostanol-d5 is the deuterium-labeled version of Coprostanol (5 β -cholestan-3 β -ol) and is primarily used as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. The safety information presented here is based on the MSDS of the non-deuterated Coprostanol. It should be handled with the standard precautions for laboratory chemicals.

Hazard Identification

Coprostanol is generally not classified as a hazardous substance. However, it should be considered potentially hazardous until thoroughly investigated. Direct contact with eyes, skin, or clothing should be avoided, as well as ingestion and inhalation[2].

GHS Classification: Not a hazardous substance or mixture.

Physical and Chemical Properties

The physical and chemical properties of Coprostanol are summarized in the table below. The deuterated form, **Coprostanol-d5**, is expected to have very similar properties, with a slight increase in molecular weight due to the presence of five deuterium atoms.

Property	Value	Reference
Molecular Formula	C ₂₇ H ₄₃ D ₅ O	-
Molecular Weight	393.7 g/mol (approx.)	Calculated
Appearance	Crystalline solid	[2]
Melting Point	101-102 °C	[3][4]
Solubility	Soluble in: Chloroform (30 mg/ml), Ethanol (20 mg/ml), Dimethylformamide (2 mg/ml), DMSO (0.1 mg/ml). Sparingly soluble in: Aqueous buffers.	
Stability	Stable for at least 4 years when stored at -20°C.	
Storage	Store at -20°C.	

Handling and Storage

- **Handling:** Use in a well-ventilated area. Avoid creating dust. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Wash hands thoroughly after handling.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials. Recommended storage temperature is -20°C.

Experimental Protocols

Coprostanol-d5 is a critical tool in metabolomics and environmental analysis, serving as an internal standard to ensure the accuracy and reproducibility of sterol quantification.

Quantification of Fecal Sterols by LC-MS/HRMS

This protocol outlines a method for the quantification of sterols and stanols in human fecal samples using **Coprostanol-d5** as an internal standard.

2.1.1. Sample Preparation and Extraction

- Homogenize up to 2.0 g of feces in 2.5 mL of 70% 2-propanol.
- Dilute the homogenate with another 2.5 mL of 70% 2-propanol and re-homogenize.
- Determine the dry weight of the homogenate.
- Dilute the homogenate to a final concentration of 2.0 mg dry weight/mL.
- Spike the diluted homogenate with the internal standard working solution containing **Coprostanol-d5** (e.g., at 8.8 µg/mL in methanol).

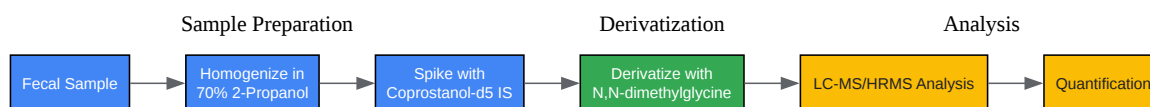
2.1.2. Derivatization

- Evaporate the solvent from the sample extract.
- Dissolve the residue in 60 µL of N,N-dimethylglycine (0.5 M) and 4-(dimethylamino)pyridine (2 M) in chloroform.
- Add 60 µL of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (1 M) in chloroform.
- Incubate at 45°C for 60 minutes.
- Stop the reaction by adding 500 µL of methanol.
- Evaporate the excess solvent and reconstitute the sample for analysis.

2.1.3. LC-MS/HRMS Analysis

- Column: Biphenyl column suitable for sterol separation.

- Mobile Phase: A suitable gradient of organic solvent (e.g., methanol) and water.
- Detection: High-Resolution Mass Spectrometry. Sterols are detected in parallel reaction monitoring (PRM) mode, while stanols are detected in full scan mode.



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Caption: Workflow for Fecal Sterol Analysis by LC-MS/HRMS.

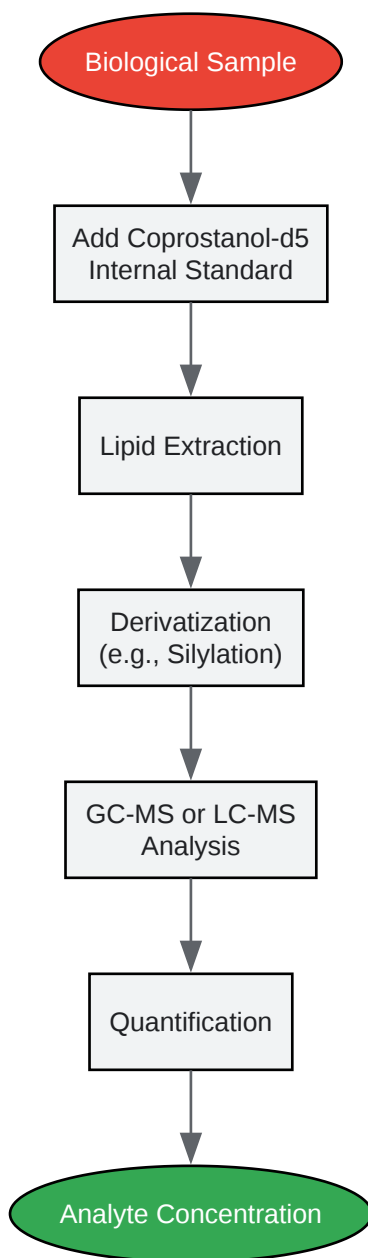
General Protocol for Sterol Analysis using a Deuterated Internal Standard

Stable isotope-labeled sterols like **Coprostanol-d5** are considered the "gold standard" for mass spectrometry-based quantification.

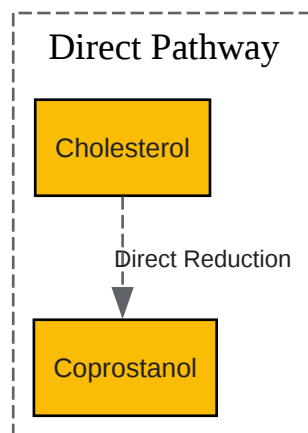
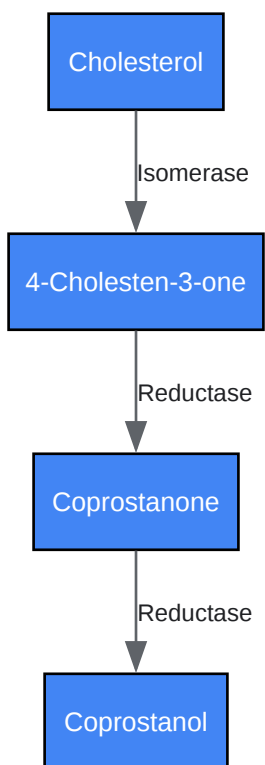
2.2.1. Key Steps

- Internal Standard Spiking: Add a known amount of **Coprostanol-d5** to the sample at the earliest stage of sample preparation to account for analyte loss during extraction and processing.
- Extraction: Perform lipid extraction from the sample matrix.
- Derivatization (Optional but recommended for GC-MS): Convert sterols to more volatile and thermally stable derivatives (e.g., trimethylsilyl ethers) to improve chromatographic performance.
- Instrumental Analysis: Analyze the sample using GC-MS or LC-MS. The mass spectrometer distinguishes between the native sterol and the deuterated internal standard based on their mass-to-charge ratio difference.

- Quantification: Calculate the concentration of the target sterol by comparing its peak area to the peak area of the known concentration of **Coprostanol-d5**.



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- To cite this document: BenchChem. [Coprostanol-d5 material safety data sheet (MSDS) information]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12410896#coprostanol-d5-material-safety-data-sheet-msds-information]

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